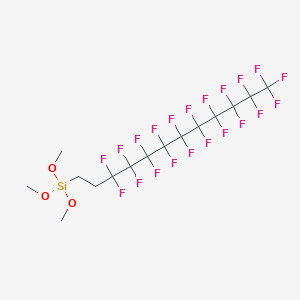

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane

Overview

Description

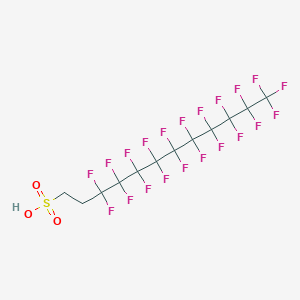

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is a fluorinated organosilane compound known for its unique properties, including low surface energy and high hydrophobicity. This compound is widely used in various industrial and scientific applications due to its ability to form superhydrophobic surfaces.

Mechanism of Action

Target of Action

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is a silicon-based monomer . Its primary targets are surfaces where it is applied, such as glass, ceramics, and other materials . The compound’s role is to modify these surfaces to achieve desired properties, such as low surface energy, high wettability, and superhydrophobicity .

Mode of Action

The compound interacts with its targets (surfaces) through a process known as silanization . In this process, the trimethoxysilane group at one end of the molecule reacts with the hydroxyl groups on the surface, forming a covalent bond . This results in the formation of a thin layer of the compound on the surface, altering its properties .

Biochemical Pathways

For instance, in biomedical applications, the modified surfaces can affect cell adhesion, protein adsorption, and other biological interactions .

Pharmacokinetics

It is primarily used as a surface treatment agent, and its effects are localized to the surfaces it is applied to .

Result of Action

The primary result of the action of this compound is the creation of a hydrophobic and oleophobic coating on the treated surfaces . This coating can provide various benefits, such as reducing surface friction, preventing fouling, enhancing durability, and improving resistance to water and oil .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of moisture can facilitate the silanization process . Extreme conditions, such as high temperatures or harsh chemicals, may degrade the coating over time . Therefore, the efficacy and stability of the compound’s action can depend on the specific conditions of the environment where it is applied .

Biochemical Analysis

Biochemical Properties

It is known to be used for the superhydrophobicity of polyvinylidene fluoride (PVDF) to protect metal surfaces from fouling

Temporal Effects in Laboratory Settings

It is known to be used in the creation of durable, superhydrophobic coatings , suggesting that it has good stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane can be synthesized through the reaction of perfluorododecyl iodide with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to achieve high purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.

Condensation: It can react with other silanes or silanols to form cross-linked networks.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

Condensation: Catalysts such as acids, bases, or metal salts.

Substitution: Various nucleophiles, depending on the desired substitution.

Major Products:

Hydrolysis: Silanols and methanol.

Condensation: Siloxane networks.

Substitution: Functionalized silanes with different substituents.

Scientific Research Applications

1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is used in a wide range of scientific research applications, including:

Surface Modification: It is used to create superhydrophobic and oleophobic surfaces on various substrates, including metals, glass, and polymers.

Coatings: It is employed in the development of anti-corrosion, anti-icing, and anti-fouling coatings.

Biomedical Devices: The compound is used to functionalize surfaces of medical devices to improve biocompatibility and reduce biofouling.

Microfluidics: It is used to modify the surface properties of microfluidic devices to control fluid flow and prevent clogging.

Comparison with Similar Compounds

- 1H,1H,2H,2H-Perfluorodecyltriethoxysilane

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- 1H,1H,2H,2H-Perfluorododecyltrichlorosilane

Comparison: 1H,1H,2H,2H-Perfluorododecyltrimethoxysilane is unique due to its trimethoxy groups, which provide different reactivity and hydrolysis rates compared to triethoxy or trichloro analogs. This can influence the formation and properties of the resulting coatings. Additionally, the longer perfluorinated chain in this compound offers enhanced hydrophobicity compared to shorter chain analogs .

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F21O3Si/c1-37-40(38-2,39-3)5-4-6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)12(28,29)13(30,31)14(32,33)15(34,35)36/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIWEYGMCDFBSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21CH2CH2Si(OCH3)3, C15H13F21O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Silane, (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecyl)trimethoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895553 | |

| Record name | 2-(Perfluorodecyl)ethyl(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

668.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123445-18-1 | |

| Record name | 2-(Perfluorodecyl)ethyl(trimethoxy)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

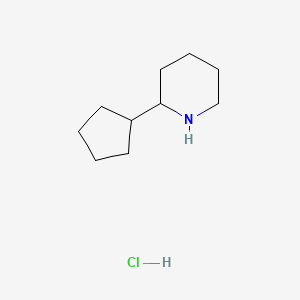

![2-[(Methylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B3039549.png)